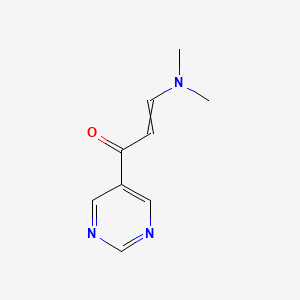
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propene chain with a dimethylamino group
Vorbereitungsmethoden
The synthesis of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one typically involves the reaction of pyrimidine derivatives with propene compounds under specific conditions. One common method involves the use of hydrothermal treatment, where the reactants are subjected to high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include diisopropylzinc, which is known for its role in asymmetric autocatalysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and other complex structures.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its interactions with biological molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one exerts its effects involves its ability to act as an asymmetric autocatalyst. This means that the compound can catalyze its own formation in an enantioselective manner, leading to the amplification of chirality . The molecular targets and pathways involved in this process include interactions with diisopropylzinc and other reagents that facilitate the autocatalytic cycle.
Vergleich Mit ähnlichen Verbindungen
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one can be compared with other pyrimidine derivatives and compounds that exhibit similar autocatalytic properties. Some similar compounds include:
5-Pyrimidyl phosphonic acid: Used in the synthesis of coordination polymers.
5-(Pyrimidyl)tetrazole: Known for its role in the formation of metal-tetrazolate networks.
The uniqueness of this compound lies in its specific structure and the ability to undergo asymmetric autocatalysis, which is not commonly observed in other similar compounds.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3 |
InChI-Schlüssel |
GNNGOBBGXHJRBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(=O)C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














